4-amino-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide
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Overview
Description
4-amino-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide typically involves the reaction of 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid with 4-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the amino or sulfonamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of an acid catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as thionyl chloride or phosphorus pentachloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-amino-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: It is used in the development of high-energy materials and explosives due to its energetic properties.
Industrial Chemistry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in disease processes. For example, it can act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound is similar in structure but contains a furazan ring instead of a phenyl group.
2-(1,2,4-oxadiazol-5-yl)aniline: This compound has a similar oxadiazole ring but differs in the substituents attached to the ring.
Uniqueness
4-amino-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
89991-98-0 |
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Molecular Formula |
C14H12N4O3S |
Molecular Weight |
316.34 g/mol |
IUPAC Name |
4-amino-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H12N4O3S/c15-11-6-8-12(9-7-11)22(19,20)18-14-13(16-21-17-14)10-4-2-1-3-5-10/h1-9H,15H2,(H,17,18) |
InChI Key |
OJXBGXNXXHMFFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2NS(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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